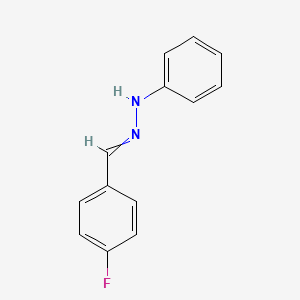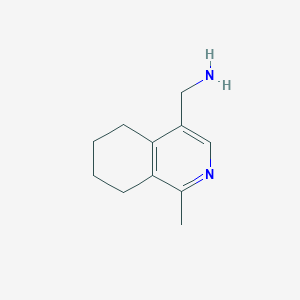
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and an ethoxybenzene core
准备方法
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene typically involves multiple steps, starting with the preparation of the core benzene structure followed by the introduction of the chloropropyl, difluoromethoxy, and ethoxy groups. One common synthetic route involves the reaction of 1-chloro-3-propylbenzene with difluoromethoxy and ethoxy reagents under specific conditions to achieve the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反应分析
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The benzene ring can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophiles, while the difluoromethoxy and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.
相似化合物的比较
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene: Similar structure but with a fluorine atom instead of an ethoxy group.
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, which alters its chemical properties.
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene: Another similar compound with a fluorine atom in a different position.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their arrangement on the benzene ring.
属性
分子式 |
C12H15ClF2O2 |
|---|---|
分子量 |
264.69 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene |
InChI |
InChI=1S/C12H15ClF2O2/c1-2-16-11-8-10(17-12(14)15)6-5-9(11)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |
InChI 键 |
SWBNNWZIMQKBDU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)OC(F)F)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14063726.png)



![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)







